L-Glyceric acid hemicalcium salt 1-hydrate

Description

Overview of Glyceric Acid Isomers and Their Chemical Significance

Glyceric acid is a three-carbon sugar acid that exists as two stereoisomers: D-Glyceric acid and L-Glyceric acid. wikipedia.org This chirality, or "handedness," is of profound importance in biological systems, where enzymes are highly specific for one isomer over the other. The differential metabolism of D- and L-glyceric acid highlights the stereospecificity of biochemical reactions. nih.gov

The chemical significance of these isomers lies in their distinct metabolic fates and biological roles. For instance, derivatives of D-Glyceric acid are key intermediates in the central metabolic pathway of glycolysis, which is responsible for energy production in most organisms. wikipedia.org Conversely, L-Glyceric acid and its metabolites are involved in other specialized pathways, and their abnormal accumulation can be indicative of certain metabolic disorders. hmdb.ca The hemicalcium salt form provides a stable source of the L-isomer for in vitro studies. nih.gov

Below is a table summarizing the key properties of L-Glyceric acid hemicalcium salt 1-hydrate.

| Property | Value |

| Synonyms | (S)-2,3-Dihydroxypropanoic acid hemicalcium salt monohydrate, L-Glyceric acid calcium salt dihydrate sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₆H₁₀O₈·Ca·2H₂O sigmaaldrich.com |

| Molecular Weight | 286.25 g/mol sigmaaldrich.com |

| Appearance | White solid sigmaaldrich.com |

| Optical Activity | [α]20/D −13±1°, c = 5% in H₂O sigmaaldrich.com |

| Melting Point | 134 °C (decomposition) sigmaaldrich.comchemicalbook.com |

| Solubility | Soluble in cold and hot water chemicalbook.com |

Historical Context of L-Glyceric Acid in Fundamental Biochemical Pathways

The story of glyceric acid dates back to the 19th century, with early reports of its synthesis from the oxidation of glycerol (B35011). acs.org However, the crucial distinction between its D and L isomers and their respective biological importance was a later discovery, unfolding with the advancement of stereochemistry and biochemical pathway analysis in the 20th century.

The elucidation of the glycolytic pathway, a monumental achievement in biochemistry, highlighted the central role of D-glyceric acid derivatives. wikipedia.org The discovery of L-Glyceric acid's involvement in distinct metabolic routes, such as the serine biosynthesis pathway, further expanded our understanding of cellular metabolism. Research into inborn errors of metabolism, such as D-glyceric aciduria and primary hyperoxaluria type 2 (L-glyceric aciduria), has been instrumental in defining the specific roles and metabolic pathways of each isomer. hmdb.cahmdb.ca These clinical findings have provided a historical and ongoing impetus for studying the biochemistry of L-Glyceric acid.

Scope and Objectives of this compound Research

The primary objective of research involving this compound is to provide a stable and pure source of the L-glycerate anion for various biochemical and metabolic studies. The use of the hemicalcium salt ensures a defined chemical entity, which is crucial for reproducible experimental results.

Key research objectives include:

Investigating Enzyme Kinetics and Specificity: The compound is used as a substrate to study the activity and stereospecificity of enzymes involved in L-glycerate metabolism.

Elucidating Metabolic Pathways: By tracing the metabolic fate of labeled L-glycerate, researchers can map its conversion to other biomolecules and understand its integration into the broader metabolic network.

Understanding Disease Mechanisms: L-Glyceric acid is a key biomarker for certain metabolic disorders. jst.go.jp Research with its stable salt form helps in the development of diagnostic methods and in understanding the pathophysiology of these conditions. hmdb.ca

Probing Cellular Processes: As an intermediate in pathways like serine biosynthesis, L-glyceric acid is used to explore the regulation and interplay of different metabolic routes within the cell.

The table below presents a summary of research findings related to glyceric acid isomers.

| Research Area | Key Findings |

| Metabolic Differentiation | D- and L-glyceraldehyde are metabolized via distinct stereospecific pathways in adipose tissue, with L-glyceraldehyde being converted to L-glyceric acid. nih.gov |

| Clinical Diagnostics | Elevated levels of L-Glyceric acid in urine are a diagnostic marker for primary hyperoxaluria type 2. hmdb.ca |

| Metabolic Disorders | D-glyceric aciduria is an inborn error of metabolism characterized by the accumulation of D-glyceric acid. hmdb.ca |

| Natural Occurrence | D-Glyceric acid is a natural metabolite in humans and various other species, while L-Glyceric acid is found in certain plants. acs.org |

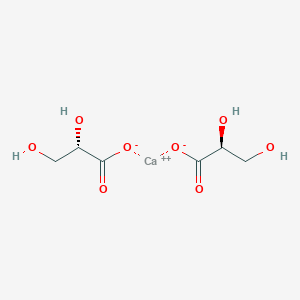

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10CaO8 |

|---|---|

Molecular Weight |

250.22 g/mol |

IUPAC Name |

calcium;(2S)-2,3-dihydroxypropanoate |

InChI |

InChI=1S/2C3H6O4.Ca/c2*4-1-2(5)3(6)7;/h2*2,4-5H,1H2,(H,6,7);/q;;+2/p-2/t2*2-;/m00./s1 |

InChI Key |

VPWAVWZPVGDNMN-CEOVSRFSSA-L |

Isomeric SMILES |

C([C@@H](C(=O)[O-])O)O.C([C@@H](C(=O)[O-])O)O.[Ca+2] |

Canonical SMILES |

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Production of L Glyceric Acid Hemicalcium Salt 1 Hydrate

Chemical Synthesis Routes for L-Glyceric Acid Precursors

The chemical synthesis of L-Glyceric acid in its enantiomerically pure form presents a significant challenge due to the presence of a stereocenter. Consequently, research has focused on stereoselective approaches that utilize chiral starting materials or asymmetric catalytic methods.

Stereoselective Synthesis Approaches for L-Glyceric Acid

The stereospecific synthesis of L-Glyceric acid often relies on the use of readily available chiral precursors from the "chiral pool." Natural compounds such as L-serine and L-tartaric acid serve as common starting points for these synthetic routes. For instance, the conversion of L-serine to L-Glyceric acid can be achieved through a diazotization reaction, which replaces the amino group with a hydroxyl group while retaining the stereochemistry at the chiral center.

Another approach involves the asymmetric dihydroxylation of acrylate esters. This method, pioneered by Sharpless, utilizes chiral osmium catalysts to introduce two hydroxyl groups across a double bond in a stereocontrolled manner, leading to the desired L-enantiomer of glyceric acid. The choice of chiral ligand is crucial in directing the stereochemical outcome of the reaction.

While direct enantioselective oxidation of the prochiral glycerol (B35011) molecule to L-Glyceric acid is an attractive and atom-economical strategy, it remains a formidable challenge. Most catalytic oxidation methods, whether using noble metal catalysts or other oxidizing agents, typically result in a racemic mixture of D- and L-Glyceric acid. sigmaaldrich.comgoogle.com

Derivatization Strategies for Hemicalcium Salt Formation

Once L-Glyceric acid has been synthesized, its conversion to the hemicalcium salt 1-hydrate is a relatively straightforward process. This typically involves the neutralization of an aqueous solution of L-Glyceric acid with a calcium base, such as calcium hydroxide (B78521) or calcium carbonate. Careful control of the stoichiometry is essential to ensure the formation of the hemicalcium salt, where two molecules of glyceric acid coordinate with one calcium ion.

Subsequent crystallization from the aqueous solution, often with the addition of a less polar solvent to induce precipitation, yields the desired L-Glyceric acid hemicalcium salt 1-hydrate. The incorporation of a water molecule into the crystal lattice during this process leads to the formation of the monohydrate.

Biotechnological Production of L-Glyceric Acid and its Salts

Biotechnological routes offer a promising and sustainable alternative to chemical synthesis for the production of glyceric acid and its salts. These methods leverage the metabolic machinery of microorganisms and the specificity of enzymes to convert renewable feedstocks, primarily glycerol, into the desired product.

Microbial Fermentation Processes Utilizing Glycerol Substrates

A significant body of research has focused on the microbial fermentation of glycerol to produce glyceric acid. Certain strains of acetic acid bacteria, particularly from the genera Gluconobacter and Acetobacter, have been identified as potent producers. rsc.orgeurisotop.com These microorganisms possess membrane-bound alcohol dehydrogenases that can oxidize glycerol to glyceric acid. wikipedia.org

For instance, studies have shown that strains like Gluconobacter frateurii can accumulate high concentrations of glyceric acid in the fermentation broth. rsc.orgwikipedia.org However, a common challenge is that these fermentations often yield a mixture of D- and L-glyceric acid, with the D-isomer frequently being the major product. rsc.orgwikipedia.org To obtain L-Glyceric acid, a strategy of microbial resolution can be employed. This involves using a second microorganism that selectively consumes the unwanted D-isomer, leaving the desired L-Glyceric acid in the medium. acs.orgresearchgate.net For example, strains of Serratia and Pseudomonas have been successfully used for the enantiospecific degradation of D-Glyceric acid. acs.orgresearchgate.net

The table below summarizes the production of glyceric acid by various microbial strains.

| Microbial Strain | Substrate | Product Concentration (g/L) | Enantiomeric Excess (ee) of D-GA (%) | Reference |

| Gluconobacter frateurii NBRC103465 | Glycerol | 136.5 | 72 | wikipedia.org |

| Acetobacter tropicalis NBRC16470 | Glycerol | 101.8 | 99 | wikipedia.org |

Enzymatic Conversion Systems for Glyceric Acid Production

Enzymatic conversion offers a more controlled approach to glyceric acid production, minimizing the formation of byproducts often associated with microbial fermentation. This method utilizes isolated enzymes to catalyze the oxidation of glycerol.

One notable example is the use of alcohol oxidases, which can convert glycerol to glyceraldehyde, a precursor that can be further oxidized to glyceric acid. worldscientific.com The stereoselectivity of the enzymatic reaction is a key advantage, potentially allowing for the direct production of a specific enantiomer. Research has focused on engineering these enzymes to enhance their activity and specificity towards glycerol. worldscientific.com

Chemoenzymatic cascade reactions, which combine enzymatic and chemical steps, are also being explored to improve efficiency and yield. beilstein-journals.org For instance, an enzymatic step can be used for the initial stereoselective conversion of glycerol, followed by a chemical step to complete the synthesis.

Optimization of Biocatalytic Reaction Conditions

To maximize the yield and efficiency of both microbial fermentation and enzymatic conversion, optimization of various reaction parameters is crucial. Key factors that are often fine-tuned include:

Substrate Concentration: The initial concentration of glycerol can significantly impact the productivity of the bioprocess. High concentrations can sometimes lead to substrate inhibition. rsc.org

pH and Temperature: Maintaining optimal pH and temperature is critical for microbial growth and enzyme activity.

Aeration and Agitation: In aerobic fermentations, the supply of oxygen is a key parameter that influences the rate of glycerol oxidation. rsc.org

Nutrient Composition: The composition of the fermentation medium, including nitrogen sources and minerals, can affect cell growth and product formation. rsc.org

Following fermentation or enzymatic conversion, the recovery and purification of the glyceric acid salt are important downstream processes. Electrodialysis has been shown to be an effective method for concentrating glycerate from the culture broth before crystallization. rsc.orgwikipedia.org

Preparation of this compound for Research Applications

A well-established method for the laboratory synthesis of L-Glyceric acid is the diazotization of L-serine with nitrous acid. This reaction proceeds with retention of configuration at the alpha-carbon, yielding L-Glyceric acid. The subsequent conversion to its hemicalcium salt and crystallization as the monohydrate is a critical step for obtaining a stable, solid product suitable for research applications.

A typical synthetic protocol begins with the dissolution of L-serine in an aqueous acidic solution, commonly using sulfuric acid. The solution is cooled to a low temperature, typically between 0 and 5°C, to control the exothermic reaction. A solution of sodium nitrite is then added dropwise to the L-serine solution. The nitrous acid, generated in situ, reacts with the primary amino group of L-serine to form a diazonium salt intermediate, which is unstable and readily decomposes, releasing nitrogen gas and forming a carbocation. This carbocation is then attacked by a water molecule to yield L-Glyceric acid.

Following the reaction, the resulting solution contains L-Glyceric acid, unreacted starting materials, and inorganic salts. Purification is often achieved through ion-exchange chromatography. The crude reaction mixture is passed through a cation-exchange resin to remove unreacted L-serine and inorganic cations. The eluate containing L-Glyceric acid is then collected.

To obtain the hemicalcium salt, the purified L-Glyceric acid solution is neutralized with a calcium base, such as calcium hydroxide or calcium carbonate. The pH of the solution is carefully adjusted to near neutral. The formation of the hemicalcium salt is followed by concentration of the solution under reduced pressure to induce crystallization. The crystallization process is critical for obtaining the desired 1-hydrate form. This is typically achieved by slow evaporation of the solvent or by the addition of a miscible anti-solvent, such as ethanol, to the aqueous solution of the calcium salt. The resulting white, crystalline solid is then collected by filtration, washed with a cold solvent to remove any remaining impurities, and dried under vacuum.

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and determination of its melting point and optical rotation.

| Step | Description | Key Parameters |

| 1. Diazotization | Reaction of L-serine with nitrous acid to form L-Glyceric acid. | Temperature: 0-5°C, Dropwise addition of sodium nitrite solution. |

| 2. Purification | Removal of unreacted starting materials and salts. | Ion-exchange chromatography. |

| 3. Salt Formation | Neutralization of L-Glyceric acid with a calcium base. | pH adjustment to near neutral. |

| 4. Crystallization | Formation of the solid hemicalcium salt 1-hydrate. | Slow evaporation or addition of an anti-solvent. |

| 5. Isolation & Drying | Collection and drying of the final product. | Filtration, washing with a cold solvent, and vacuum drying. |

Chemoenzymatic methods offer an alternative route to L-Glyceric acid. One such approach involves the use of glycerol dehydrogenase to oxidize glycerol to glyceraldehyde, which can then be further oxidized to glyceric acid. While this method can be highly specific, the isolation and purification of the L-enantiomer and its subsequent conversion to the hemicalcium salt 1-hydrate would follow similar principles as outlined in the chemical synthesis method. Microbial fermentation of glycerol using specific bacterial strains can also produce glyceric acid, which can then be purified and crystallized as the calcium salt. nih.gov

Stereochemical Specificity and Its Impact on L Glyceric Acid Research

Enantiomeric Purity Assessment in L-Glyceric Acid Studies

Ensuring the enantiomeric purity of L-glyceric acid is a critical prerequisite for its study and application, as the presence of its D-enantiomer can lead to confounding results in biological assays and undesired byproducts in chemical syntheses. A variety of analytical techniques have been developed to separate and quantify the enantiomers of glyceric acid with high sensitivity and accuracy.

Chiral chromatography is a cornerstone for the enantiomeric analysis of glyceric acid. High-performance liquid chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a widely used method. These CSPs create a chiral environment that allows for differential interaction with the L- and D-enantiomers, resulting in their separation. For instance, a narrow-bore ristocetin (B1679390) A glycopeptide antibiotic silica (B1680970) gel bonded column has been successfully employed for the separation of glyceric acid stereoisomers. acs.org In this method, a mobile phase of triethylamine (B128534) acetate (B1210297) at pH 4.1 with 10% methanol (B129727) was used, achieving satisfactory separation of the two forms. acs.org

Furthermore, the coupling of chiral liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides enhanced specificity and sensitivity for the detection of glyceric acid enantiomers, particularly in complex biological matrices like urine. acs.org This technique is instrumental in the accurate diagnosis of metabolic disorders such as D-glyceric aciduria and L-glyceric aciduria. acs.org

Capillary electrophoresis (CE) represents another powerful tool for chiral separations. medchemexpress.comhmdb.ca In CE, a chiral selector is typically added to the background electrolyte, which interacts differently with the enantiomers, leading to differences in their electrophoretic mobility and thus their separation. medchemexpress.com This method offers advantages such as high separation efficiency, short analysis times, and low sample consumption.

The following table summarizes key analytical methods used for the enantiomeric purity assessment of glyceric acid:

Chiral Differentiation in Metabolic and Synthetic Contexts

The biological and chemical significance of L-glyceric acid is intrinsically linked to its specific stereochemistry. Living organisms and synthetic chemists alike differentiate between the L- and D-enantiomers, leading to distinct outcomes in metabolic pathways and synthetic routes.

In a metabolic context, the differentiation between L- and D-glyceric acid is critical for the diagnosis and understanding of certain inborn errors of metabolism. ankara.edu.tr For example, primary hyperoxaluria type 2 (PH2), also known as L-glyceric aciduria, is a rare genetic disorder characterized by the accumulation and excretion of L-glyceric acid and oxalate (B1200264). medchemexpress.comnih.govhmdb.ca This condition arises from a deficiency of the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR). wikipedia.org In the absence of functional GRHPR, hydroxypyruvate is instead reduced to L-glyceric acid. wikipedia.org Conversely, D-glyceric aciduria is a distinct metabolic disorder resulting from a deficiency of D-glycerate kinase. This clear distinction in metabolic fate underscores the high degree of stereospecificity exhibited by the enzymes involved in glyceric acid metabolism.

In the realm of synthetic chemistry, L-glyceric acid is a valuable member of the "chiral pool," which comprises readily available, enantiomerically pure compounds that can be used as starting materials for the synthesis of complex chiral molecules. nih.govacs.org Its utility as a chiral building block, or synthon, stems from its well-defined stereocenter, which can be incorporated into a target molecule, thereby controlling its stereochemistry. nih.gov L-glyceric acid has been successfully employed in the stereospecific synthesis of various important molecules, including phospholipids. acs.org For instance, it has served as the chiral precursor for the preparation of 1,2-diacyl-sn-glycerols, which are key components of phospholipids. acs.org Another synthetic strategy involves the transformation of optically active L-serine into L-glyceric acid through stereospecific diazotization, which is then converted into other chiral intermediates. hmdb.ca

Stereospecific Interactions in Biochemical Systems

The distinct biological roles and metabolic fates of L- and D-glyceric acid are a direct consequence of stereospecific interactions with enzymes. Enzymes, being chiral macromolecules themselves, possess active sites with a specific three-dimensional geometry that allows them to preferentially bind and act upon one enantiomer over the other.

The metabolic pathway associated with primary hyperoxaluria type 2 provides a clear example of this stereospecificity. The enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR) is responsible for the reduction of glyoxylate and hydroxypyruvate. wikipedia.org A deficiency in this enzyme leads to the accumulation of hydroxypyruvate, which is then stereospecifically reduced to L-glyceric acid by other enzymes. wikipedia.org This demonstrates that the enzymes in this pathway can distinguish between the prochiral faces of hydroxypyruvate to produce a specific enantiomer.

The principle of enzyme stereospecificity is a fundamental concept in biochemistry. For example, D-amino acid oxidase is an enzyme that specifically catalyzes the oxidation of D-amino acids but does not act on their L-isomers. This high degree of selectivity is due to the precise arrangement of amino acid residues in the enzyme's active site, which creates a binding pocket that can only accommodate the D-enantiomer. Similarly, the enzymes that metabolize glyceric acid exhibit a high degree of stereospecificity, leading to the distinct metabolic pathways for the L- and D-forms.

The following table outlines the key enzymes and their roles in the stereospecific metabolism of glyceric acid enantiomers:

Metabolic and Biochemical Roles of L Glyceric Acid

L-Glyceric Acid as an Intermediate in Carbohydrate Metabolism.mdpi.comacs.org

L-Glyceric acid and its phosphorylated derivatives are central to carbohydrate metabolism. mdpi.com These molecules serve as crucial intermediates in the fundamental processes of glycolysis and gluconeogenesis, linking the breakdown and synthesis of glucose to various other metabolic pathways.

The phosphorylated forms of glyceric acid, such as 2-phosphoglyceric acid, 3-phosphoglyceric acid, 2,3-bisphosphoglyceric acid, and 1,3-bisphosphoglyceric acid, are key intermediates in the glycolytic pathway. wikipedia.org Glycolysis, the process of breaking down glucose to produce energy, involves a series of enzymatic reactions, and these glyceric acid derivatives are essential participants.

Conversely, in gluconeogenesis, the metabolic pathway that synthesizes glucose from non-carbohydrate precursors, these same intermediates are utilized in the reverse direction. wikipedia.orgnih.gov This dual role highlights the pivotal position of glyceric acid derivatives in maintaining glucose homeostasis. The major substrates for gluconeogenesis include lactate (B86563), glycerol (B35011), and certain amino acids. nih.gov The process is critical during periods of fasting, starvation, or intense exercise to ensure a steady supply of glucose to organs like the brain that rely on it as a primary fuel source. wikipedia.orgnih.gov

Glycerol, a primary backbone of many lipids, plays a significant role in both carbohydrate and lipid metabolism. youtube.com It can be converted to glycerol-3-phosphate, which then enters the glycolytic and gluconeogenic pathways. wikipedia.org The oxidation of glycerol can produce glyceraldehyde and glyceric acid. mdpi.com Specifically, the bacterium Gluconobacter oxydans is capable of converting glycerol into glyceric acid. mdpi.com

Glycerol metabolism is intertwined with glycolysis through the conversion of dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis, to glycerol-3-phosphate. nih.gov This connection underscores the integrated nature of carbohydrate and lipid metabolism, with L-glyceric acid and its related compounds acting as important metabolic nodes.

Involvement in Glyoxylate (B1226380) Metabolism and Detoxification Pathways.wikipedia.org

L-Glyceric acid is implicated in glyoxylate metabolism, a pathway that is crucial for the breakdown of certain amino acids and for detoxification. reactome.org In humans, a deficiency in the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR) leads to the accumulation of hydroxypyruvate. hmdb.ca This, in turn, results in the formation of L-glyceric acid. hmdb.ca

This enzyme deficiency is the cause of primary hyperoxaluria type 2 (PH2), a metabolic disorder characterized by increased urinary excretion of oxalate (B1200264) and L-glyceric acid, leading to the formation of kidney stones. hmdb.camedchemexpress.com The accumulation of glyoxylate, a metabolic by-product, can be toxic, and its conversion to other metabolites is a key detoxification process. nih.gov In cases of impaired glyoxylate metabolism, alternative pathways can lead to the overproduction of oxalate. researchgate.net

L-Glyceric Acid in the Context of Endogenous Metabolite Profiling

Metabolite profiling has revealed the presence of L-glyceric acid and its derivatives across different domains of life, indicating its fundamental role in cellular metabolism.

In the bacterium Escherichia coli, glycerol can be metabolized through various pathways depending on the presence of electron acceptors. wpmucdn.com Under anaerobic conditions, E. coli can ferment glycerol to produce various products. nih.gov Metabolic engineering of E. coli has been explored for the production of compounds like D-glyceric acid and L-lactic acid from glycerol. nih.govdntb.gov.ua These studies highlight the metabolic plasticity of prokaryotes in utilizing glycerol and the central role of glyceric acid intermediates.

L-glyceric acid is a known natural product found in various eukaryotic organisms. acs.org In the fruit fly, Drosophila melanogaster, glyceric acid has been identified in metabolomic analyses. biorxiv.org The metabolism of glycerol and its derivatives is crucial for various physiological processes in Drosophila, including energy production and the synthesis of triglycerides. nih.govnih.gov

In the plant kingdom, glyceric acid has been detected in species such as the common aspen (Populus tremula). acs.orgwikipedia.org Metabolite profiling of developing aspen leaves has shown changes in the levels of various organic acids, including those related to photorespiration, a process where glycerate is an intermediate. nih.govnih.gov

Contributions to Cellular Energy Production and Redox Balance (e.g., NADH/NAD+ ratio)

L-Glyceric acid's role in cellular energy production and redox balance is primarily understood through the lens of the metabolic disorder L-glyceric aciduria, also known as Primary Hyperoxaluria Type 2 (PH2). medchemexpress.comnih.gov In this condition, the accumulation of L-Glyceric acid is a key diagnostic marker, and its presence is indicative of underlying metabolic dysregulation that impacts cellular energy and the balance between the reduced (NADH) and oxidized (NAD+) forms of nicotinamide (B372718) adenine (B156593) dinucleotide.

The metabolic pathway of glycolysis is a fundamental process for energy production, where glucose is broken down to pyruvate (B1213749), generating ATP and NADH. nih.govlumenlearning.com Phosphorylated derivatives of glyceric acid are normal intermediates in this pathway. wikipedia.org However, the direct contribution of L-Glyceric acid to this energy-yielding process, especially when in excess, is not straightforward. Its impact is more accurately characterized as a consequence of a primary enzymatic defect that disrupts normal metabolic flux and redox homeostasis.

The root cause of L-glyceric aciduria is a deficiency in the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR). hmdb.caresearchgate.net This enzyme is crucial for the reduction of hydroxypyruvate to D-glycerate and the reduction of glyoxylate to glycolate, utilizing NADH or NADPH as a cofactor. nih.govmedlineplus.gov The deficiency of GRHPR leads to the accumulation of its substrate, hydroxypyruvate. This accumulated hydroxypyruvate is then alternatively reduced to L-Glyceric acid by other enzymes, such as lactate dehydrogenase (LDH), in a reaction that consumes NADH. nih.govwikipedia.org

This diversion of hydroxypyruvate to L-Glyceric acid has significant implications for the cellular NADH/NAD+ ratio. The increased consumption of NADH in the reduction of hydroxypyruvate can lead to a localized or systemic depletion of the NADH pool and a corresponding increase in the NAD+ concentration. The NADH/NAD+ ratio is a critical indicator of the cell's redox state and plays a pivotal role in regulating the flow of metabolites through various pathways, including glycolysis and the citric acid cycle. nih.gov

Furthermore, research has shown that in the presence of NADH, the accumulated hydroxypyruvate can stimulate the oxidation of glyoxylate to oxalate. nih.gov This not only contributes to the hyperoxaluria seen in PH2 but also represents another pathway that consumes NADH, further impacting the NADH/NAD+ balance. The perturbation of this ratio can have widespread effects on cellular metabolism, as many key dehydrogenases in energy-producing pathways are dependent on the availability of NAD+.

The accumulation of L-Glyceric acid itself is therefore a biomarker of a disrupted redox state rather than a direct contributor to energy production. The metabolic block caused by GRHPR deficiency effectively prevents the normal processing of substrates that would otherwise feed into central energy metabolism, and the subsequent accumulation of L-Glyceric acid is a downstream consequence of the cell's attempt to manage the buildup of hydroxypyruvate, a process that comes at the cost of altering the crucial NADH/NAD+ ratio.

Detailed Research Findings on L-Glyceric Acid and Redox Balance

| Finding | Metabolic Consequence | Impact on Cellular Energy and Redox Balance | Reference(s) |

| GRHPR Deficiency | Accumulation of hydroxypyruvate and glyoxylate. | The primary metabolic block in L-glyceric aciduria. | hmdb.caresearchgate.net |

| Reduction of Hydroxypyruvate | Increased conversion of hydroxypyruvate to L-Glyceric acid by enzymes like lactate dehydrogenase. | Consumption of NADH, leading to a potential decrease in the NADH/NAD+ ratio. | nih.govwikipedia.org |

| Oxidation of Glyoxylate | In the presence of NADH, hydroxypyruvate stimulates the oxidation of glyoxylate to oxalate. | Further consumption of NADH, exacerbating the potential for a lowered NADH/NAD+ ratio and contributing to oxalate overproduction. | nih.gov |

| Disrupted Glycolysis | While phosphorylated glyceric acid is a normal glycolytic intermediate, the metabolic block in L-glyceric aciduria may indirectly affect the efficiency of this pathway due to altered redox balance. | Potential impairment of ATP and NADH production from glycolysis due to imbalances in the NADH/NAD+ ratio. | nih.govlumenlearning.comwikipedia.org |

Enzymatic Interactions and Regulatory Mechanisms Involving L Glyceric Acid

Enzymes Catalyzing L-Glyceric Acid Transformations

The metabolism of L-glyceric acid's immediate precursor, hydroxypyruvate, is central to understanding its biological role. While the enzyme glycerate kinase is involved in the metabolism of the D-isomer of glyceric acid, the key enzymatic activities related to L-glyceric acid are centered around glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR) and lactate (B86563) dehydrogenase (LDH). medlineplus.govnih.gov

The primary enzyme responsible for detoxifying hydroxypyruvate under normal physiological conditions is Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR), encoded by the GRHPR gene. medlineplus.govmedlineplus.gov A deficiency in this enzyme is the underlying cause of Primary Hyperoxaluria Type II, which leads to the accumulation of L-glyceric acid. nih.govnih.gov

GRHPR is a D-2-hydroxy-acid dehydrogenase that catalyzes two principal reactions:

The reduction of hydroxypyruvate to D-glycerate. nih.govmdpi.com

The reduction of glyoxylate to glycolate. nih.govmdpi.com

This dual-activity enzyme plays a critical role in preventing the buildup of the toxic metabolic byproduct glyoxylate and channels hydroxypyruvate towards gluconeogenesis via D-glycerate. medlineplus.govnih.gov The enzyme shows a distinct substrate specificity, with a preference for glyoxylate and hydroxypyruvate over other keto-acids like pyruvate (B1213749). nih.govresearchgate.net Structural studies have indicated that specific amino acid residues, such as a tryptophan residue (Trp141) from the adjacent subunit in the enzyme's dimeric structure, contribute to its selectivity for hydroxypyruvate. nih.gov

The kinetic properties of GRHPR can vary between species. For instance, the enzyme from Bacillus subtilis shows a seven-fold higher specificity for hydroxypyruvate over glyoxylate. mdpi.com

Table 1: Substrate Specificity of GRHPR from Bacillus subtilis

| Substrate | Vmax (μmol min-1 mg-1) | Km (μM) | kcat (s-1) | kcat/Km (s-1 mM-1) |

|---|---|---|---|---|

| Hydroxypyruvate | 31.0 | 130.9 | 18.8 | 0.14 |

| Glyoxylate | 30.1 | 987.3 | 18.3 | 0.02 |

Data derived from studies on BsGRHPR with NADPH as a cofactor at pH 8.0. mdpi.com

In the context of L-glyceric acid metabolism, other enzymes play crucial, often compensatory, roles, particularly when GRHPR is deficient.

Lactate Dehydrogenase (LDH): In individuals with PH2, the deficiency of GRHPR leads to an accumulation of hydroxypyruvate. This substrate is then acted upon by lactate dehydrogenase (LDH), which reduces it to L-glyceric acid. nih.govmdpi.com This reaction is the direct source of the L-glyceric aciduria seen in the disorder. nih.gov LDH also catalyzes the conversion of excess glyoxylate to oxalate (B1200264), contributing to the hyperoxaluria characteristic of the disease. mdpi.comnih.gov

D-Glycerate Dehydrogenase (DGDH): The GRHPR enzyme itself possesses D-glycerate dehydrogenase activity, which is the reverse reaction of hydroxypyruvate reduction—the oxidation of D-glycerate to hydroxypyruvate. oup.comresearchgate.net The equilibrium of this reaction strongly favors the reduction of hydroxypyruvate. oup.com

Other Hydroxypyruvate Reductases: In plants, the metabolism of hydroxypyruvate is handled by a family of enzymes, including hydroxypyruvate reductase 1, 2, and 3 (HPR1, HPR2, HPR3), indicating a degree of redundancy in this metabolic conversion. nih.gov

Regulation of L-Glyceric Acid Metabolic Flux

The metabolic flux through pathways involving glyceric acid precursors is regulated at multiple levels, from gene expression to substrate and cofactor availability. The primary point of regulation is the activity of the GRHPR enzyme.

Genetic Regulation: The most critical regulatory factor is the integrity of the GRHPR gene. More than 25 mutations in this gene have been identified that cause PH2 by disrupting the production of the GRHPR enzyme or altering its structure, leading to a severe reduction or complete loss of its activity. medlineplus.govmedlineplus.gov This loss of function redirects the metabolic flux of hydroxypyruvate away from D-glycerate formation and towards L-glyceric acid production by LDH. nih.gov

Tissue-Specific Expression: While the GRHPR gene is expressed in many tissues, the protein is found predominantly in the liver. wikipedia.orgnih.gov This makes PH2 primarily a disorder of hepatic glyoxylate metabolism, where the bulk of regulatory control over glyoxylate and hydroxypyruvate levels occurs. nih.gov

Transcriptional Control: The expression of the GRHPR gene can be subject to transcriptional regulation. For example, studies in mice have shown that its expression can be upregulated by the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism. maayanlab.cloud This provides a mechanism for modulating the flux of hepatic glyoxylate. maayanlab.cloud

Allosteric Modulation and Cofactor Requirements in L-Glyceric Acid Metabolism

The activity of enzymes in the L-glyceric acid pathway is dependent on the presence of specific cofactors and can be influenced by modulators, although information on allosteric regulation of GRHPR is limited.

Cofactor Requirements:

GRHPR: This enzyme can utilize either NADH or NADPH as the electron donor for its reductive reactions. nih.gov However, many forms of the enzyme, including human GRHPR, show a distinct preference for NADPH. mdpi.comwikipedia.org The binding of the cofactor is a critical step that induces a conformational change in the enzyme, creating a tunnel that allows the substrate to access the active site. mdpi.comresearchgate.net

Lactate Dehydrogenase (LDH): LDH catalyzes the interconversion of lactate and pyruvate using NAD+/NADH as a cofactor. wikipedia.orgnih.gov The reduction of hydroxypyruvate to L-glyceric acid is an NADH-dependent process. nih.gov

Allosteric Modulation:

There is currently limited evidence describing specific allosteric modulation of the GRHPR enzyme. Its regulation appears to be primarily controlled at the level of enzyme expression and substrate availability.

LDH is known to be subject to feedback inhibition by high concentrations of its product, lactate. wikipedia.org While not definitively documented for L-glyceric acid, this mechanism is a common feature of LDH regulation.

Table 2: Cofactor Preferences of Key Enzymes

| Enzyme | Primary Reaction | Preferred Cofactor(s) |

|---|---|---|

| GRHPR | Hydroxypyruvate → D-Glycerate | NADPH (in humans), NAD(P)H nih.govmdpi.com |

| Lactate Dehydrogenase | Hydroxypyruvate → L-Glycerate | NADH nih.gov |

Advanced Analytical Methodologies for L Glyceric Acid Hemicalcium Salt 1 Hydrate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of L-Glyceric acid, providing the means to isolate it from complex matrices and quantify its presence accurately. Given the compound's polarity and chirality, specialized approaches are often required.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, L-Glyceric acid, being a polar, non-volatile organic acid, requires chemical modification through derivatization before it can be analyzed by GC-MS. researchgate.net This process converts the polar hydroxyl and carboxyl groups into less polar, more volatile derivatives.

A common derivatization procedure involves silylation, where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. mdpi.com This two-step process often starts with methoximation to protect carbonyl groups, followed by silylation of hydroxyl and amine groups. mdpi.com The resulting TMS-derivatized L-Glyceric acid is sufficiently volatile for gas chromatography.

Once derivatized, the sample is injected into the GC, where it is separated from other components on a capillary column, typically one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase. hmdb.ca The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. The mass spectrum of the derivatized glyceric acid shows characteristic fragmentation patterns that serve as a fingerprint for its identification. hmdb.ca This method is particularly useful in untargeted metabolic profiling to identify a wide range of metabolites in a single run. mdpi.com

Table 1: Typical GC-MS Parameters for Derivatized Glyceric Acid Analysis To display the table, click the "Show Table" button.

Show Table

| Parameter | Description | Source |

| Derivative Type | Trimethylsilyl (TMS) | mdpi.comhmdb.ca |

| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column | hmdb.ca |

| Detection | Mass Spectrometry (MS) | hmdb.canih.gov |

| Application | Metabolomic profiling, identification in biological samples | mdpi.com |

High-Performance Liquid Chromatography (HPLC) Based Assays

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar and non-volatile compounds like L-Glyceric acid without the need for derivatization in many cases. researchgate.net Several HPLC modes can be employed for its separation and quantification.

Ion-exclusion chromatography is a primary choice for separating weak acids, such as organic acids, from a sample matrix. shimadzu.com This technique uses a stationary phase with fixed ionic groups that repel the ionic forms of the acids, leading to their separation. Detection can be achieved using ultraviolet (UV) detectors, often at a low wavelength like 210 nm, or with an electroconductivity detector for higher selectivity. shimadzu.comub.edu

Reversed-phase HPLC can also be utilized, often with an acidic mobile phase to ensure the organic acids are in their protonated, less polar form, which allows for retention on a non-polar C18 column. tandfonline.com For enhanced sensitivity and specificity in complex biological fluids like plasma or urine, a pre-column derivatization method has been developed. nih.gov In this assay, L-glycerate is oxidized by lactate (B86563) dehydrogenase, and the resulting product is converted into a UV-absorbing phenylhydrazone derivative, which is then quantified by reversed-phase HPLC. nih.gov This method demonstrates high sensitivity, with a detection limit of 5 µmol/L. nih.gov

Table 2: Example of an HPLC-Based Assay for L-Glyceric Acid To display the table, click the "Show Table" button.

Show Table

| Parameter | Description | Source |

| Technique | Reversed-Phase HPLC with pre-column derivatization | nih.gov |

| Derivatization | Enzymatic oxidation followed by reaction with phenylhydrazine | nih.gov |

| Detector | UV Detector | nih.gov |

| Sensitivity | 5 µmol/L | nih.gov |

| Recovery | 96.5 ± 6.8% in plasma | nih.gov |

Chiral Chromatography for Enantiomeric Resolution

The separation of L-Glyceric acid from its mirror image, D-Glyceric acid, is known as enantiomeric resolution and is crucial for the accurate diagnosis of certain inherited metabolic diseases. nih.gov Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral environment, which is achieved using a Chiral Stationary Phase (CSP) in HPLC. aocs.orgwikipedia.org

Chiral resolution by HPLC is a widely used method for separating enantiomers. nih.gov The principle involves the formation of transient, short-lived diastereomeric complexes between the enantiomers and the chiral stationary phase. aocs.orgwikipedia.org These diastereomers have different physical properties and stabilities, causing them to travel through the column at different rates, thus enabling their separation. aocs.org

A successful method for separating glyceric acid enantiomers in urine utilizes a narrow-bore column with a ristocetin (B1679390) A glycopeptide antibiotic bonded to silica (B1680970) gel as the CSP. nih.gov This column is directly interfaced with a tandem mass spectrometer (LC-MS/MS), which allows for highly specific and sensitive detection of the eluting enantiomers. In one study, this method achieved satisfactory separation of the D- and L-forms at 3.6 and 4.5 minutes, respectively, allowing for the differential diagnosis of D-glyceric aciduria and L-glyceric aciduria (Primary Hyperoxaluria Type 2). nih.gov

Spectroscopic Characterization in Metabolic and Reaction Mixture Analysis

Spectroscopic techniques provide invaluable information about the molecular structure and concentration of L-Glyceric acid, aiding in its definitive identification and in understanding its role in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. bohrium.comnih.gov Both ¹H (proton) and ¹³C NMR are used to elucidate the structure of glyceric acid by providing information about the chemical environment of the hydrogen and carbon atoms in the molecule. researchgate.netnih.gov

The ¹H NMR spectrum of glyceric acid in D₂O typically shows three distinct signals: a multiplet for the single proton on the central carbon (C2), and two doublets of doublets for the two non-equivalent protons on the terminal carbon (C3). nih.gov The ¹³C NMR spectrum shows three separate signals, corresponding to the three unique carbon atoms: the carboxyl carbon (C1), the hydroxyl-bearing central carbon (C2), and the terminal hydroxyl-bearing carbon (C3). nih.gov The precise chemical shifts and coupling patterns in these spectra confirm the connectivity and stereochemistry of the molecule. bohrium.com Two-dimensional NMR techniques can further resolve complex spectra and establish detailed structural features. bohrium.com

Table 3: Representative NMR Chemical Shifts for Glyceric Acid To display the table, click the "Show Table" button.

Show Table

| Nucleus | Atom Position | Chemical Shift (δ) in ppm (approximate) | Source |

| ¹H | H on C2 | 3.77 (m) | nih.gov |

| ¹H | H₂ on C3 | 3.54 - 3.63 (dd) | nih.gov |

| ¹³C | C1 (Carboxyl) | ~170 | nih.gov |

| ¹³C | C2 | ~73 | nih.gov |

| ¹³C | C3 | ~62 | nih.gov |

Mass Spectrometry-Based Metabolomics for Pathway Elucidation

Mass spectrometry (MS) is a highly sensitive analytical technique central to the field of metabolomics, which is the comprehensive study of metabolites in a biological system. uah.edu MS-based metabolomics is instrumental in elucidating metabolic pathways where L-Glyceric acid is involved. hmdb.ca The formation of L-glyceric acid is a key indicator in Primary Hyperoxaluria Type 2, a metabolic disorder resulting from a deficiency of the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase. hmdb.ca

In metabolomics studies, MS is often coupled with a chromatographic separation technique, such as LC-MS or GC-MS. nih.govresearchgate.net This hyphenated approach allows for the separation of complex mixtures of metabolites before their detection by the mass spectrometer. youtube.com High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, which facilitates the confident identification of metabolites like L-Glyceric acid. nih.govyoutube.com

Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a specific ion (the parent ion) corresponding to the metabolite of interest, fragmenting it, and then analyzing the resulting fragment ions (daughter ions). nih.govyoutube.com This technique, known as multiple reaction monitoring (MRM), is extremely sensitive and specific, making it the gold standard for quantifying low-abundance metabolites in complex biological samples and confirming diagnoses of metabolic disorders. nih.gov

L Glyceric Acid in Prebiotic Chemistry and the Origins of Metabolism

Formation of Glyceric Acid under Early Earth Conditions

The abiotic synthesis of glyceric acid is a critical step in understanding its availability on the prebiotic Earth. Scientists have explored various plausible pathways for its formation, ranging from extraterrestrial synthesis in interstellar ices to terrestrial formation under specific geochemical conditions.

Recent studies have demonstrated that racemic glyceric acid can be synthesized in laboratory settings that simulate the cold, carbon dioxide-rich icy environments of outer space. hawaii.edu In experiments conducted at very low temperatures (10 K) on ice-coated nanoparticles, researchers successfully formed glyceric acid, suggesting that such molecules could have been created in molecular clouds or star-forming regions. astrobiology.comhawaii.edu This extraterrestrial synthesis is significant because comets or meteorites could have subsequently delivered these essential building blocks of life to a primitive Earth. astrobiology.comnih.gov

The specific chemical pathway identified in these interstellar ice analogs involves a barrierless radical-radical reaction. nih.gov The process entails the energetic processing of ices containing carbon dioxide and ethylene (B1197577) glycol, which leads to the coupling of a hydroxycarbonyl (B1239141) radical (HOĊO) with a 1,2-dihydroxyethyl radical (HOĊHCH₂OH). nih.gov This abiotic mechanism provides a plausible route for the formation of glyceric acid in deep space from ubiquitous precursor molecules. nih.gov

In addition to extraterrestrial delivery, terrestrial formation pathways have also been proposed. One model suggests that glyceraldehyde can be oxidized to form glyceric acid on the surface of ferric hydroxide (B78521), a mineral likely present on the early Earth. nasa.gov Furthermore, the general production of glyceric acid can be achieved through the oxidation of glycerol (B35011). wikipedia.org The plausible prebiotic synthesis of glycerol itself from simpler precursors like formaldehyde (B43269) further supports the potential for glyceric acid formation on the early Earth. mdpi.com

Plausible Prebiotic Formation Pathways of Glyceric Acid

| Formation Pathway | Precursors | Proposed Conditions | Significance |

|---|---|---|---|

| Interstellar Ice Synthesis | Carbon Dioxide (CO₂), Ethylene Glycol (HOCH₂CH₂OH) | Low temperature (10 K), energetic processing (simulating cosmic rays) | Potential for extraterrestrial delivery to early Earth via meteorites and comets. astrobiology.comnih.gov |

| Mineral Surface Catalysis | Glyceraldehyde | Oxidation on the surface of ferric hydroxide | A plausible geochemical scenario for terrestrial synthesis on the early Earth. nasa.gov |

| Oxidation of Glycerol | Glycerol (HOCH₂CH(OH)CH₂OH) | Oxidation reaction | A fundamental chemical reaction linking glyceric acid to glycerol, a key biological building block. wikipedia.org |

Phosphorylation of Glyceric Acid under Prebiotic Scenarios

The conversion of simple organic molecules into their phosphorylated derivatives is a key step toward forming the intermediates of modern metabolism. nih.gov The phosphorylation of glyceric acid is considered a significant prebiotic reaction because it yields phosphate (B84403) derivatives that are central to carbohydrate metabolism. nih.govnasa.gov

Research has shown that glyceric acid can be efficiently phosphorylated in aqueous solutions using trimetaphosphate, a plausible prebiotic phosphorylating agent. ucl.ac.uknih.gov When glyceric acid is treated with trimetaphosphate in an alkaline solution, it produces a mixture of 2-phosphoglyceric acid and 3-phosphoglyceric acid. nih.govnasa.gov These two molecules are key intermediates in the glycolysis pathway. wikipedia.org

This reaction is notable for its relatively high yield, with combined yields of the two phosphoglyceric acid products reaching up to 40% under laboratory conditions. nih.govnasa.gov The success of this phosphorylation in a simple aqueous environment under mild conditions supports the feasibility of such reactions occurring on the early Earth, providing a direct link between a simple, prebiotically available sugar acid and crucial components of core metabolic pathways. ucl.ac.uk

Prebiotic Phosphorylation of Glyceric Acid

| Reactants | Conditions | Products | Yield | Prebiotic Relevance |

|---|---|---|---|---|

| Glyceric Acid, Trimetaphosphate | Aqueous, alkaline solution | 2-phosphoglyceric acid, 3-phosphoglyceric acid | Up to 40% combined | Forms key intermediates of glycolysis using a plausible prebiotic phosphorylating agent in water. nih.govnasa.gov |

Significance for the Emergence of Carbohydrate Metabolism

The abiotic formation of glyceric acid and its subsequent phosphorylation are crucial for theories on the emergence of carbohydrate metabolism. Glyceric acid and its phosphorylated derivatives, such as 2-phosphoglyceric acid and 3-phosphoglyceric acid, play central roles in glycolysis, one of the most ancient and conserved metabolic pathways. researchgate.netwikipedia.org The ability to form these molecules under plausible prebiotic conditions suggests a potential pathway for the origin of glycolysis-like processes before the evolution of enzymes.

The phosphorylated forms of glyceric acid are not only intermediates in the energy-releasing phase of glycolysis but also connect to other vital metabolic cycles. wikipedia.orgastrobiology.com For instance, 3-phosphoglyceric acid is a precursor in the biosynthesis of amino acids like serine. wikipedia.org Furthermore, 2-phosphoglyceric acid and 3-phosphoglyceric acid provide links to the TCA (Krebs) cycle and the Calvin cycle, respectively. astrobiology.com This connectivity places glyceric acid at a critical junction in a hypothetical protometabolic network.

Some models of early metabolism propose that esters of glyceric acid and its precursor, glyceraldehyde, could have been key molecules in the chemical evolution that led to the first metabolic reactions. mdpi.com One hypothesis suggests a primitive form of glycolysis where polyglyceric acid, a polymer of glyceric acid, could have acted as an energy source for the synthesis of phosphoanhydride bonds, similar to the role of ATP in modern biochemistry. nasa.gov The plausible formation of glyceric acid and its conversion into central metabolic intermediates under prebiotic conditions strongly support its fundamental role in the origin of carbohydrate metabolism. ucl.ac.uknih.gov

Chemical and Industrial Applications Beyond Direct Biological Role

L-Glyceric Acid Hemicalcium Salt as a Building Block in Organic Synthesis

L-Glyceric acid, available from the chiral pool, is a valuable precursor for the synthesis of complex chiral molecules. ankara.edu.trnih.gov Its inherent chirality is a key feature that is preserved and transferred during synthetic transformations, making it an attractive starting material for creating stereochemically defined products. ankara.edu.tr

L-Glyceric acid serves as a chiral precursor in the stereospecific synthesis of various complex organic molecules, most notably phospholipids. acs.org Its well-defined stereochemistry allows for the construction of glycerate-derived compounds with specific spatial arrangements, which is crucial for their biological function. For instance, L-glyceric acid has been successfully utilized in the preparation of diacylglycerols and phosphatidylcholines. acs.org The synthesis of chiral glycerides often begins with the stereospecific diazotization of optically active serine to form glyceric acid, a process that retains the configuration at the second carbon atom. nih.gov This glyceric acid is then converted into key intermediates for the synthesis of mono-, di-, and triglycerides. nih.gov

The process typically involves protecting the hydroxyl groups of L-glyceric acid, followed by transformations of the carboxylic acid group, and subsequent deprotection. This strategy allows for the selective modification of the molecule at different positions to build up the desired complex structure. The use of L-Glyceric acid from the chiral pool significantly enhances the efficiency of total synthesis by providing a ready-made carbon skeleton with the correct stereochemistry. acs.org

While direct synthesis of selenized compounds from L-Glyceric acid hemicalcium salt is not extensively documented, its structural analogue, L-serine, is a common starting material for the synthesis of selenocysteine (B57510) and its derivatives. nih.govacs.org Selenocysteine is an amino acid where the sulfur atom of cysteine is replaced by a selenium atom. The synthesis of selenocysteine derivatives often involves the conversion of the hydroxyl group of a protected L-serine into a good leaving group, which is then displaced by a selenium nucleophile. nih.gov

Given the structural similarity between L-serine and L-glyceric acid (an amino group in serine is replaced by a hydroxyl group in glyceric acid), it is plausible that L-Glyceric acid could serve as a precursor for certain selenized compounds. This would likely involve a similar synthetic strategy: activation of the hydroxyl groups followed by nucleophilic substitution with a selenium-containing reagent. This potential application highlights the versatility of L-Glyceric acid as a chiral building block in organic synthesis.

Applications as a Modifier and Catalyst in Polymer Science and Chemical Transformations

Calcium glycerolate, a compound closely related to and potentially formed from L-Glyceric acid hemicalcium salt, has demonstrated significant catalytic activity in various chemical processes, including polymer manufacturing and organic reactions. bohrium.comfrontiersin.orguniv-lille.frresearchgate.nettudelft.nl This catalytic utility stems from the basic nature of the calcium glycerolate complex. frontiersin.org

Calcium-based catalysts, including calcium glycerolate, are of considerable interest for glycerol (B35011) polymerization due to their high catalytic performance, wide availability, and low toxicity. univ-lille.frresearchgate.net In these reactions, calcium glycerolate acts as the active catalytic species, which can be formed in situ from precursors like calcium oxide (CaO) or calcium hydroxide (B78521) (Ca(OH)2) in the presence of glycerol. univ-lille.fr The use of a pre-formed catalyst like L-Glyceric acid hemicalcium salt could offer better control over the reaction.

The polymerization of glycerol yields polyglycerols, which are valuable, water-soluble, and biocompatible polymers with applications in the food, cosmetics, and biomedical industries. univ-lille.fr Studies have shown that the catalytic performance of recycled calcium glycerolate can be even more efficient than the initial CaO precursor, leading to higher glycerol conversion and selectivity towards higher polyglycerols. univ-lille.fr Furthermore, calcium-based catalysts are being explored for the ring-opening polymerization (ROP) and ring-opening copolymerization (ROCOP) of cyclic monomers to produce polyesters. nih.gov

Table 1: Catalytic Performance of Calcium-Based Catalysts in Glycerol Polymerization

| Catalyst Precursor | Glycerol Conversion (%) | Selectivity to Diglycerols (%) | Selectivity to Higher Polyglycerols (PG4+) (%) | Reference |

|---|---|---|---|---|

| CaO | ~22 | 12.5 | High | univ-lille.fr |

| Ca(OH)2 | ~22 | 8 | High | univ-lille.fr |

| Recycled CaG-O (from CaO) | 47 | - | 70 | univ-lille.fr |

| HAp-S | 15 | 100 (to triglycerol) | - | mdpi.com |

| HAp-R | 27 | 88 (to di- and triglycerol) | - | mdpi.com |

Reaction conditions vary between studies.

Calcium glycerolate has been identified as an effective catalyst in several specific organic reactions, most notably in transesterification and esterification. frontiersin.org

In the context of biodiesel production, calcium glyceroxide (a form of calcium glycerolate) effectively catalyzes the transesterification of vegetable oils with methanol (B129727). frontiersin.orgtudelft.nl It is often formed during the reaction when CaO is used as a catalyst, as the CaO reacts with the glycerol byproduct. tudelft.nl The basicity of calcium glycerolate is a key factor in its catalytic activity. frontiersin.org

Calcium glycerolate also promotes the esterification of fatty acids, such as oleic acid, with glycerol to produce monoglycerides. asm.org This is a significant reaction for producing emulsifiers and other valuable oleochemicals. The catalytic system using calcium glyceroxide has been shown to be effective, and its mechanism and kinetics have been studied to optimize the production of desired glycerides. asm.org

Table 2: Application of Calcium Glycerolate as a Catalyst in Organic Reactions

| Reaction Type | Reactants | Product(s) | Catalyst | Key Findings | Reference |

|---|---|---|---|---|---|

| Transesterification | Vegetable Oil, Methanol | Biodiesel (Fatty Acid Methyl Esters) | Calcium Glyceroxide (formed in situ from CaO) | Calcium glyceroxide is an active catalytic species. | tudelft.nl |

| Transesterification | Vegetable Oil, Methanol | Biodiesel | Calcium Diglyceroxide (CaDG) | CaDG effectively catalyzes the transesterification. | frontiersin.org |

| Esterification | Oleic Acid, Glycerol | Monoglycerides | Calcium Glyceroxide | Effective catalysis, with studies on reaction kinetics. | asm.org |

| Macrolide Synthesis | 15-hydroxypentadecanoic acid methyl ester | Cyclopentadecanolide | Calcium Glycerolate (CaG) | Yield of 49.8% with over 95.0% product purity. | frontiersin.org |

Future Research Directions and Emerging Perspectives

Systems Biology Approaches to L-Glyceric Acid Metabolism

Systems biology offers a holistic framework to understand the intricate network of interactions that govern the metabolism of L-Glyceric acid. By integrating various "-omics" data, researchers can move beyond the study of individual components to a comprehensive view of the entire system.

Future efforts will likely focus on combining transcriptomics, proteomics, and metabolomics to map the cellular responses to varying levels of L-Glyceric acid. For instance, untargeted metabolic profiling using techniques like gas chromatography-mass spectrometry (GC-MS) can identify and quantify metabolites, revealing how L-Glyceric acid concentrations correlate with other metabolic pathways. mdpi.com Studies on anaerobic gut fungi have already demonstrated the potential of this approach by identifying glyceric acid as a key component of their central metabolism. mdpi.com Applying similar methodologies to other organisms could elucidate how L-Glyceric acid metabolism is regulated and connected to broader cellular functions like energy production and biosynthesis.

A systems-level investigation would involve constructing and validating computational models of metabolic networks. core.ac.uk These models can simulate metabolic fluxes and predict how perturbations, such as genetic modifications or environmental changes, affect L-Glyceric acid pools. By comparing model predictions with experimental data, researchers can refine their understanding of the regulatory mechanisms controlling L-Glyceric acid homeostasis. core.ac.ukresearchgate.net

Table 1: Key Methodologies in Systems Biology for L-Glyceric Acid Research

| Methodology | Application to L-Glyceric Acid Research | Potential Insights |

|---|---|---|

| Transcriptomics | Quantifying gene expression changes in response to L-Glyceric acid. | Identification of regulatory genes and transcription factors controlling L-Glyceric acid metabolic pathways. |

| Proteomics | Measuring the abundance of proteins involved in L-Glyceric acid synthesis, degradation, and transport. | Understanding the enzymatic machinery and its regulation at the protein level. |

| Metabolomics | Profiling the concentrations of L-Glyceric acid and related metabolites. mdpi.com | Mapping metabolic fluxes and identifying connections to other biochemical pathways. mdpi.com |

| Fluxomics | Using isotopic tracers to measure the flow of metabolites through the L-Glyceric acid pathway. | Quantifying the rates of synthesis and consumption, and identifying metabolic bottlenecks. |

Advanced Synthetic Biology for Optimized Production and Derivatization

Synthetic biology provides powerful tools for engineering microorganisms to produce valuable chemicals, including L-Glyceric acid, from renewable feedstocks. Future research will leverage these tools to develop highly efficient and sustainable bioproduction platforms.

One promising avenue is the design and implementation of novel, non-natural metabolic pathways. nih.govnih.gov This involves introducing heterologous genes and re-wiring native metabolism to channel carbon flux towards L-Glyceric acid. For example, strategies used for the production of the structurally similar glycolic acid in E. coli could be adapted. nih.govnih.gov This includes overexpressing key enzymes and blocking competing pathways to maximize yield and productivity. nih.govnih.gov

Advanced techniques such as CRISPR-based genome editing and biosensor-driven directed evolution will be instrumental in optimizing production strains. Biosensors that respond to L-Glyceric acid concentrations can be used for high-throughput screening of mutant libraries to identify strains with improved production characteristics. Recent successes in engineering lactic acid bacteria and Corynebacterium glutamicum for the production of other organic acids highlight the potential of these approaches. biorxiv.orgresearchgate.net

Furthermore, synthetic biology can be used for the in vivo derivatization of L-Glyceric acid. By introducing specific enzymatic modules into the production host, L-Glyceric acid could be converted into a range of specialty chemicals, expanding its industrial applicability.

Table 2: Synthetic Biology Strategies for L-Glyceric Acid Production

| Strategy | Description | Example Application |

|---|---|---|

| Metabolic Engineering | Overexpression of pathway enzymes and deletion of competing pathways to increase carbon flux towards the desired product. | Engineering E. coli or Saccharomyces cerevisiae to convert glycerol (B35011) or glucose into L-Glyceric acid. researchgate.net |

| Pathway Design | Introduction of novel, non-natural synthetic pathways to improve theoretical yield and reduce by-product formation. nih.govnih.gov | Designing a pathway from lignocellulosic sugars to L-Glyceric acid. nih.govnih.gov |

| Enzyme Engineering | Modifying enzymes to improve their catalytic efficiency, substrate specificity, or stability. | Evolving a dehydrogenase to have higher specificity for L-Glyceric acid's precursor. |

| Process Optimization | Developing optimized fermentation strategies, such as two-stage biotransformations, to enhance titer and productivity. biorxiv.org | Using resting cells in a high-density fermentation process to convert a substrate like ethylene (B1197577) glycol into L-Glyceric acid. biorxiv.org |

Elucidation of Novel Enzymatic Pathways Involving L-Glyceric Acid

The discovery of new enzymes and metabolic pathways is crucial for both understanding the biological roles of L-Glyceric acid and for developing novel biotechnological processes. While the core pathways of central metabolism are well-understood, many enzymatic functions within genomes remain uncharacterized.

Future research will focus on identifying and characterizing novel enzymes that catalyze reactions involving L-Glyceric acid. This can be achieved through a combination of bioinformatics, genomics, and biochemical approaches. illinois.edu For example, analyzing genome neighborhood networks and sequence similarity networks can provide clues to the functions of uncharacterized enzymes that are clustered with known metabolic genes. illinois.edu

Chemoenzymatic cascade reactions represent another promising area. nih.gov This approach combines chemical and enzymatic steps to create efficient synthetic routes. For instance, glycerol can be converted enzymatically to an intermediate like dihydroxyacetone, which is then chemically oxidized to produce acids. nih.gov Similar strategies could be developed for L-Glyceric acid, potentially leading to more efficient and selective production methods. The screening of diverse microbial sources for enzymes with novel activities towards L-Glyceric acid or its precursors will be a key activity. researchgate.net

Integration of In Silico Modeling with Experimental Studies of L-Glyceric Acid Dynamics

Computational, or in silico, modeling is becoming an indispensable tool in modern biological research. Integrating these models with experimental data can provide unprecedented insights into the dynamic behavior of metabolic systems involving L-Glyceric acid.

Molecular docking and molecular dynamics (MD) simulations can be used to study the interactions between L-Glyceric acid and enzymes at an atomic level. nih.govmdpi.com These simulations can reveal the mechanisms of enzyme catalysis and inhibition, guiding efforts in enzyme engineering and drug design. nih.gov For example, by simulating the binding of L-Glyceric acid to the active site of an enzyme, researchers can predict mutations that might enhance its activity.

At a larger scale, kinetic modeling of metabolic pathways can describe the dynamic changes in metabolite concentrations over time. acs.org These models, which incorporate enzyme kinetics and regulatory interactions, can be used to simulate how the L-Glyceric acid pathway responds to different conditions. By combining in silico modeling with in vitro experiments, researchers can develop a predictive understanding of lipoprotein metabolism and other complex systems where L-Glyceric acid may play a role. nih.gov This integrated approach allows for the systematic analysis of complex biological processes and accelerates the cycle of hypothesis generation and experimental validation.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing L-glyceric acid hemicalcium salt 1-hydrate?

Answer:

- Synthesis : Prepare via neutralization of L-glyceric acid with calcium hydroxide in aqueous solution, followed by controlled crystallization to isolate the hemicalcium salt hydrate .

- Characterization :

- Purity : Use gas chromatography (GC) for assessing organic impurities (>98% purity threshold) .

- Hydration state : Thermogravimetric analysis (TGA) to determine water content, complemented by Karl Fischer titration for precise quantification (<18% water) .

- Structural confirmation : X-ray crystallography or FT-IR spectroscopy to verify the calcium-glycerate coordination and hydrate structure .

Advanced: How does pH influence the complexation equilibrium between glycerate and Ca²⁺ ions in aqueous solutions?

Answer:

- At pH > 2.5 , Ca²⁺ forms 1:1 complexes with glycerate, as evidenced by a negative Electronic Circular Dichroism (ECD) band at ~220 nm. Lowering the pH to 2–2.5 using HCl disrupts these complexes, yielding free glyceric acid (positive ECD band at ~210 nm) .

- Methodological steps :

Advanced: What spectroscopic techniques are critical for analyzing the molecular conformation of L-glyceric acid hemicalcium salt?

Answer:

- ECD and Anisotropy Spectroscopy : Identify carboxyl chromophore transitions (n→π*) and quantify handedness of UV-induced circularly polarized light (CPL) .

- ¹H–⁴³Ca NMR : Resolve Ca²⁺ coordination environments (e.g., 1:1 vs. 2:1 glycerate:Ca²⁺ complexes) .

- FT-IR : Detect carboxylate stretching vibrations (~1600 cm⁻¹) and hydroxyl group interactions .

Basic: How can researchers ensure sample purity and mitigate calcium ion interference in spectroscopic studies?

Answer:

- Purification : Use cation exchange chromatography (e.g., Dowex 50WX8 resin) to remove excess Ca²⁺ .

- Validation : Cross-check purity via GC (organic impurities) and inductively coupled plasma mass spectrometry (ICP-MS) for residual Ca²⁺ quantification .

Advanced: What comparative insights can be drawn from studies on structurally similar calcium salts, such as D-threonic acid hemicalcium salt?

Answer:

- Comparative adsorption studies : Polyhydroxy acids like D-threonic acid show distinct Ca²⁺ binding affinities due to stereochemical differences (e.g., axial vs. equatorial hydroxyl groups). Use isothermal titration calorimetry (ITC) to quantify binding constants .

- Optical activity : L-glyceric acid exhibits stronger CPL inducibility than D-threonic acid, attributed to carboxyl group spatial orientation .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact .

- Waste disposal : Segregate chemical waste and consult institutional guidelines for calcium-containing compounds. Avoid aqueous discharge to prevent environmental contamination .

Methodological: How can experimental reproducibility be ensured in studies involving this compound?

Answer:

- Documentation : Follow guidelines from the Beilstein Journal of Organic Chemistry:

- Independent validation : Share protocols via platforms like protocols.io to enable replication .

Advanced: What challenges arise in interpreting ECD spectra of L-glyceric acid hemicalcium salt under varying concentrations?

Answer:

- Concentration-dependent artifacts : At high concentrations (e.g., 100 g/L), Ca²⁺-glycerate complexes dominate, masking free acid signals. Dilute to 5–20 g/L and adjust pH to 2–2.5 to isolate glyceric acid contributions .

- Data normalization : Use reference spectra of Ca²⁺-free glyceric acid (obtained via ion exchange) as a baseline .

Basic: How does hydration state affect the stability and storage of L-glyceric acid hemicalcium salt?

Answer:

- Stability : The dihydrate form (CAS 6057-35-8) is stable at room temperature when stored in airtight containers with desiccants. Avoid prolonged exposure to humidity to prevent deliquescence .

- Decomposition : Melting with decomposition occurs at ~134°C; monitor via differential scanning calorimetry (DSC) .

Advanced: What role does hydration play in the molecular packing of L-glyceric acid hemicalcium salt?

Answer:

- Crystal lattice : Hydration water molecules stabilize the calcium-glycerate coordination network via hydrogen bonding. Use single-crystal XRD to map H-bonding interactions and lattice parameters .

- Hydration dynamics : Variable-temperature XRD or solid-state NMR can track water loss and structural rearrangements during dehydration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.